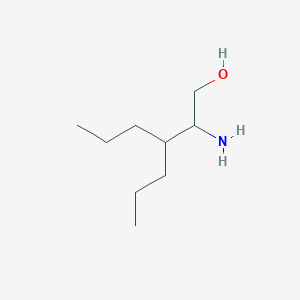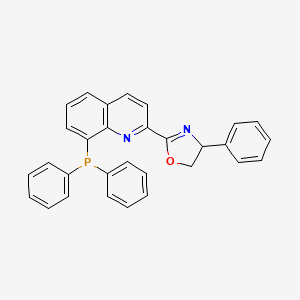
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-hydroxybenzyl)piperazine.
Reduction: Formation of 1-(Cyclohexylmethyl)-4-(3-methoxybenzyl)piperazine.
Substitution: Various substituted piperazines depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmacological agent due to its piperazine core.
Industry: Possible applications in the development of new materials or as a catalyst.
作用機序
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine would depend on its specific interactions with molecular targets. Piperazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- 1-(Cyclohexylmethyl)-4-(3-methoxybenzyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-hydroxybenzyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-chlorobenzyl)piperazine
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methoxybenzyl)piperazine is unique due to the presence of both a cyclohexene ring and a methoxybenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C19H28N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2O/c1-22-19-9-5-8-18(14-19)16-21-12-10-20(11-13-21)15-17-6-3-2-4-7-17/h2-3,5,8-9,14,17H,4,6-7,10-13,15-16H2,1H3 |
InChIキー |
IUBBRIYVAISNSG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3CCC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)


![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)
